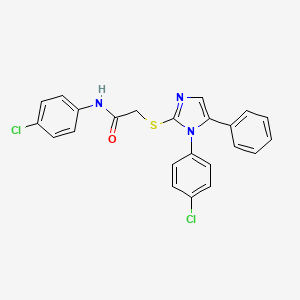

N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3OS/c24-17-6-10-19(11-7-17)27-22(29)15-30-23-26-14-21(16-4-2-1-3-5-16)28(23)20-12-8-18(25)9-13-20/h1-14H,15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULZPMJBINUOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide, a complex synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an intricate structure characterized by:

- Imidazole Ring : Contributes to biological activity through interactions with enzymes and receptors.

- Thiazole Ring : Known for its role in various pharmacological properties.

- Chlorophenyl and Phenyl Groups : Enhance hydrophobic interactions that may increase binding affinity to biological targets.

Synthetic Routes

The synthesis typically involves multi-step reactions:

- Formation of the Imidazole Ring : Achieved through condensation reactions involving suitable aldehydes and amines.

- Thioether Formation : Reaction of the imidazole derivative with thiols introduces the thioether linkage.

- Acetamide Formation : Final reaction with an acetamide derivative completes the synthesis.

Optimizing these routes in industrial settings focuses on maximizing yield and purity while minimizing costs and environmental impact.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The imidazole and thiazole rings facilitate binding interactions that can inhibit or modulate enzyme activity. The presence of chlorophenyl and phenyl groups enhances these interactions through hydrophobic effects.

Antitumor Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit significant antitumor properties. For instance, studies have shown that similar compounds possess IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxicity .

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 | Inhibition of Bcl-2 |

| Compound 10 | A-431 (anti-EGFR) | 1.98 ± 1.22 | EGFR modulation |

These findings highlight the potential of thiazole-bearing compounds in cancer therapy, particularly those with structural similarities to this compound .

Antimicrobial Activity

Beyond anticancer properties, compounds with similar structures have shown promise as antimicrobial agents. The imidazole and thiazole moieties are known for their ability to disrupt microbial cell functions, making them valuable in developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring or the introduction of electron-donating groups can significantly enhance biological activity. For example, substituents at specific positions on the phenyl ring have been correlated with increased cytotoxicity and selectivity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are heterocyclic derivatives with pyridine, thienopyridine, or imidazole cores. Key comparisons include:

Pyridine-Based Analogs

- Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) Structure: Pyridine core with cyano, styryl, and thioacetamide groups. Activity: Exhibited superior insecticidal activity (LC₅₀ = 0.18 mM) against cowpea aphids compared to acetamiprid (LC₅₀ = 0.24 mM) . SAR: The open-chain structure and electron-withdrawing cyano group enhance bioactivity .

Imidazole-Based Analogs

- Compound C1 (1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one) Structure: Imidazole fused with benzothiophene and dimethylamino-benzylidene groups. Activity: Limited data, but imidazole derivatives are often explored for antimicrobial or anticancer properties .

Compound in (2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide)

Key Findings :

- Pyridine analogs (e.g., Compound 2) outperform neonicotinoids in aphid control due to their open-chain structure and electron-withdrawing groups .

- Imidazole derivatives (e.g., Target Compound, C1) may exhibit distinct activity profiles influenced by substituents. For instance, thiazole or benzothiophene groups could alter target binding or metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide?

- Methodology : A two-step approach is recommended:

Thiol intermediate synthesis : React 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of potassium carbonate as a base in anhydrous acetone under reflux (60–70°C, 6–8 hours) .

Purification : Recrystallize the crude product using ethanol or a mixture of ethanol-water (3:1 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 7.2–8.1 ppm), thioether (C-S, δ 35–40 ppm), and acetamide carbonyl (δ 168–170 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with a mass accuracy <5 ppm .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- In vitro screening :

- COX-1/2 inhibition : Use a colorimetric assay (e.g., COX Inhibitor Screening Kit) with IC₅₀ determination .

- Anticancer activity : Test against human cancer cell lines (e.g., MCF-7, A549) via MTT assay at concentrations 1–100 µM .

- Controls : Include celecoxib (COX-2) and cisplatin (anticancer) as positive controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free media) to minimize variability .

- Target specificity : Perform kinase profiling or proteome-wide binding studies to identify off-target effects.

- Data normalization : Use Z-factor analysis to assess assay quality and exclude outliers .

Q. What computational strategies are effective for studying its electronic structure and binding interactions?

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) for nucleophilic/electrophilic site identification .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite for docking into COX-2 (PDB: 3LN1) or Bcl-2 (PDB: 4AQ3). Validate poses with MD simulations (AMBER, 100 ns) .

Q. How can researchers optimize reaction yields for structurally analogous compounds?

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetone), temperature (40–80°C), and base (K₂CO₃ vs. Et₃N) to identify optimal conditions .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time .

Q. What advanced techniques are recommended for analyzing regioselectivity in imidazole-thioether derivatives?

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve sulfur-imidazole bond angles (e.g., C-S-C ~105°) and π-stacking interactions .

- DFT calculations : Use Gaussian 16 (B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental geometries and assess steric effects .

Methodological Notes

- Spectral contradictions : If NMR signals overlap (e.g., aromatic protons), use COSY or NOESY for assignment .

- Crystallographic challenges : For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .

- Biological variability : Use three independent replicates and report SEM to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.